molecular formula C8H7N3O6S B14669251 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene CAS No. 41577-89-3

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene

Cat. No.: B14669251
CAS No.: 41577-89-3
M. Wt: 273.23 g/mol
InChI Key: IFTYOWOQDRGUSJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzene ring substituted with three nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene typically involves the nitration of ethylsulfanylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are often used.

    Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ethylsulfoxide or ethylsulfone derivatives.

    Reduction: Formation of 2-(Ethylsulfanyl)-1,3,5-triaminobenzene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1,3,5-trinitrobenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-1,3,5-triaminobenzene: Similar structure but with amino groups instead of nitro groups.

Uniqueness

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is unique due to the combination of its ethylsulfanyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

41577-89-3

Molecular Formula

C8H7N3O6S

Molecular Weight

273.23 g/mol

IUPAC Name

2-ethylsulfanyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O6S/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3

InChI Key

IFTYOWOQDRGUSJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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